Morpholine-3-carboxamide
Overview
Description
Morpholine-3-carboxamide is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxamide group. Morpholine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of morpholine-3-carboxamide derivatives has been achieved through various synthetic routes. One efficient method involves the Ugi multicomponent reaction, which allows for the creation of novel 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides . Another approach utilizes chiral cyclic imines in an asymmetric Ugi three-component reaction to synthesize morpholin-2-one-3-carboxamide compounds with promising stereoinduction . Additionally, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a precursor to morpholine-3-carboxamide, can be synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route involving reductive amination and intramolecular acetalization .
Molecular Structure Analysis
The molecular structure of morpholine-3-carboxamide derivatives can be complex, with the potential for the formation of chiral centers and diastereoisomers. For instance, the Ugi reaction has been used to synthesize 5-substituted morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity, indicating the formation of a new chiral center in the product . The crystal structure of related compounds, such as 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, reveals intercalation with DNA and the presence of a morpholino group in a twisted boat conformation .
Chemical Reactions Analysis
Morpholine-3-carboxamide derivatives can undergo further chemical reactions to yield a variety of structurally diverse compounds. For example, 2-morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system . Additionally, the condensation of isocyanates with amines has been employed to synthesize compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which exhibits distinct inhibition of cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine-3-carboxamide derivatives are influenced by their molecular structure. The crystal structures of several derivatives have been determined, providing insights into their conformation and potential interactions with biological targets . These compounds have shown significant biological activities, including antiproliferative effects against cancer cell lines and anti-inflammatory activity . The effectiveness of these compounds in biological assays suggests that their physical and chemical properties are conducive to interaction with biological molecules, such as enzymes and DNA.
Scientific Research Applications
1. Anticancer Activity Against Liver Cancer
- Summary of Application: Morpholine-3-carboxamide derivatives, specifically 8-Methoxycoumarin-3-Carboxamides, have been found to have potent anticancer activity against liver cancer cells. They were designed and synthesized to investigate their antiproliferative activity against HepG2 cells, a widely studied liver cancer cell line .
- Methods of Application: A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues. The antiproliferative activity of these compounds was then assessed .
- Results or Outcomes: Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM). It was found to induce cell cycle arrest during the G1/S phase and trigger apoptosis in HepG2 cells .
2. Anticancer Activity Against HepG2 and HeLa Cancer Cell Lines
- Summary of Application: A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities. These compounds showed potential to inhibit the growth of cancer cells .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated. The compounds were then tested against HepG2 and HeLa cancer cell lines .
- Results or Outcomes: Among the tested compounds, 4-fluoro and 2,5-difluoro benzamide derivatives were found to be the most potent derivatives against HepG2 cancer cell lines (IC 50 = 2.62–4.85 μM) and HeLa cancer cell lines (IC 50 = 0.39–0.75 μM) .
3. Inhibition of Pancreatic Lipase
- Summary of Application: A series of coumarin-3-carboxamide analogues were designed, synthesized, and assessed for their ability to inhibit pancreatic lipase .
- Methods of Application: The analogues were synthesized and their ability to inhibit pancreatic lipase was assessed .
- Results or Outcomes: Among all the synthesized analogues, 5q, 5k, and 5c exhibited potential pancreatic lipase inhibition activity with IC50 values of 19.41, 21.30, and 24.90 µM, respectively .
Safety And Hazards
Future Directions
Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that Morpholine-3-carboxamide and related compounds may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
morpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPPJRTCRMQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxamide | |
CAS RN |
848488-74-4 | |
Record name | morpholine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.